![molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9](/img/structure/B14855142.png)
6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the use of antimony trifluoride (SbF3) in the presence of catalytic amounts of SbCl5 to fluorinate 2,6-dichloro-3-(halodifluoromethoxy)pyridines . This reaction yields 2,6-dichloro-3-(trifluoromethoxy)pyridine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, antimony trifluoride for fluorination, and various oxidizing and reducing agents . Reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions .
Aplicaciones Científicas De Investigación
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances binding affinity in drug-target complexes due to its unique structural orientation and high electronegativity . The compound’s lipophilicity also facilitates its uptake and transport in biological systems, contributing to its efficacy in medicinal applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxypyrazines and trifluoromethylpyridines . These compounds share the trifluoromethoxy group but differ in their core structures and specific applications.
Uniqueness
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic properties and reactivity compared to other trifluoromethoxylated compounds . This uniqueness makes it a valuable scaffold for the development of new drugs, agrochemicals, and materials.
Propiedades
Número CAS |
1060802-94-9 |
|---|---|
Fórmula molecular |
C8H5F3N2O |
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13) |
Clave InChI |
YODOXRPDNQKPHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CN2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



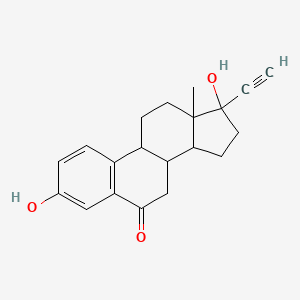
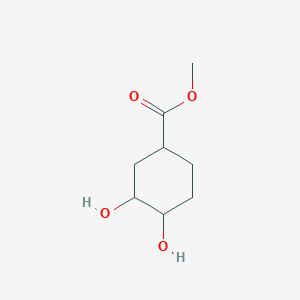
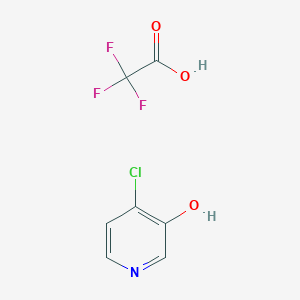

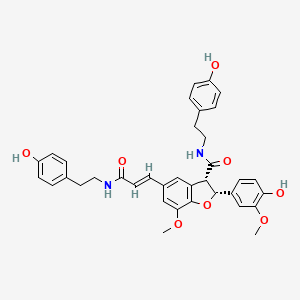
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
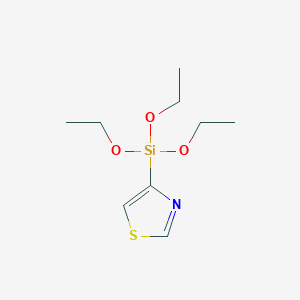
![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
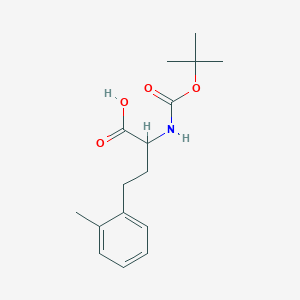

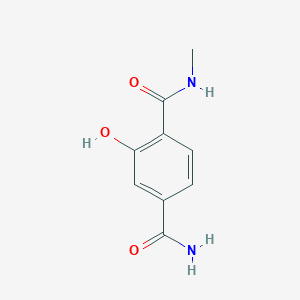
![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)

